5-chloro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
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Overview
Description
- The compound’s full name is quite a mouthful, so let’s break it down. It consists of several key components:
5-chloro: Indicates the presence of a chlorine atom.
N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl): This complex part contains a thienopyrazole ring fused with a benzene ring (4-methoxyphenyl group). The dioxido moiety suggests the presence of two oxygen atoms.
2-nitrobenzamide: Refers to a benzamide derivative with a nitro group (NO₂) at position 2.
- Overall, this compound combines heterocyclic and aromatic features, making it intriguing for further study.
Preparation Methods
- Starting from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide, the following synthetic routes are employed:
- Additionally, reaction with morpholine and paraformaldehyde leads to another N-substituted pyrazoline derivative .
Step 1: Acylation of the starting material with acryloyl derivatives (e.g., 4-methoxy-, 2-nitro-, or 4-nitrobenzaldehyde) in ethanol with piperidine as a catalyst.
Step 2: Treatment of the acryloyl derivatives with methylhydrazine or phenylhydrazine yields N-substituted pyrazoline derivatives.
Step 3: Acetylation of the pyrazoline derivatives produces the N-acetyl analogues.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom may be replaced by other functional groups.
Cyclization: The thienopyrazole ring can participate in cyclization reactions.
- Common reagents include hydrazine hydrate, acetyl chloride, and morpholine.
Scientific Research Applications
Medicine: Investigate its anti-inflammatory properties, as some derivatives exhibit good anti-inflammatory activities.
Biological Studies: Explore its effects on cellular pathways and molecular targets.
Industry: Assess its potential as a building block for novel compounds.
Mechanism of Action
- The exact mechanism remains to be elucidated, but it likely involves interactions with specific receptors or enzymes. Further research is needed.
Comparison with Similar Compounds
- Similar compounds include other pyrazolines, pyrazoles, and benzamides. the unique combination of heterocyclic rings and substituents sets this compound apart.
Properties
Molecular Formula |
C19H15ClN4O6S |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C19H15ClN4O6S/c1-30-13-5-3-12(4-6-13)23-18(15-9-31(28,29)10-16(15)22-23)21-19(25)14-8-11(20)2-7-17(14)24(26)27/h2-8H,9-10H2,1H3,(H,21,25) |
InChI Key |
IHHRFZYYXSLYBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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